N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-8-12(14)3-2-11(10)9-16-13-4-6-15-7-5-13;;/h2-3,8,13,15-16H,4-7,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXBYUMRHYODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is studied for its potential therapeutic applications:
- Antidiabetic Effects: Research indicates that compounds with similar structures can modulate glucose metabolism and insulin sensitivity, suggesting potential use in diabetes management.
- Neuropharmacology: Due to its piperidine structure, it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which could have implications for treating mood disorders or neurological conditions.
The compound exhibits various biological activities:
- Interaction with Receptors: It is believed to interact with specific molecular targets, modulating their activity and affecting physiological processes. This interaction can lead to changes in cellular signaling pathways.
- Antimicrobial Activity: Piperidine derivatives have shown varying antibacterial activities depending on their substituents, indicating that this compound could be evaluated for antimicrobial properties.
Chemical Research
As a building block in organic synthesis, this compound serves as a precursor for the development of more complex molecules. Its unique structural features allow for the exploration of new chemical reactions and pathways.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Antidiabetic Research: In studies focused on RBP4 antagonists, analogs similar to this compound demonstrated significant reductions in RBP4 serum levels, indicating potential for metabolic disease treatment.
- Neurotransmitter Interaction: Research into piperidine derivatives has shown that modifications can lead to varying affinities for dopamine receptors, suggesting avenues for neuropharmacological applications.
- Antimicrobial Activity: A review emphasized that piperidine derivatives exhibit varying antibacterial activities depending on their substituents, indicating that this compound could be evaluated for its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzyl Group
N-(4-Fluorobenzyl)piperidin-4-amine Derivatives
- DDO-02006: N-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride Key Difference: Lacks the 2-methyl group on the benzyl ring. Reported melting point: ~200–210°C; purity >95% via HPLC .
- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride
Halogen-Substituted Analogs
- N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-53-5):
- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride (CAS 1261233-16-2):
Nitro-Substituted Analog
Pharmacological and Physicochemical Properties
Key Observations :
- Chloro and nitro substituents increase molecular weight and polarity, reducing membrane permeability compared to the fluoro-methyl analog.
Biological Activity
N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H20ClFN2
- Molecular Weight : 258.77 g/mol
- CAS Number : 1349718-97-3
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions are performed using appropriate precursors.
- Introduction of the 4-Fluoro-2-methylbenzyl Group : This is achieved through nucleophilic substitution methods.
- Formation of the Dihydrochloride Salt : The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid .
This compound exhibits biological activity through its interaction with various molecular targets, including receptors and enzymes. The specific pathways and effects depend on the biological context and target system.
Pharmacological Applications
Research indicates that this compound may have potential therapeutic applications in several areas:
- Antidiabetic Effects : Studies suggest that compounds with similar structures can modulate glucose metabolism and insulin sensitivity, indicating potential use in diabetes management .
- Neuropharmacology : Given its piperidine structure, it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could have implications for treating mood disorders or neurological conditions .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluoro-2-methylbenzyl)-4-piperidinol | Hydroxyl group instead of amine | Potentially different receptor interactions |
| 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | Ketone group instead of amine | Altered chemical reactivity and solubility |
Case Studies and Research Findings
- Antidiabetic Research : In a study focused on RBP4 antagonists, analogs similar to N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine showed significant reductions in RBP4 serum levels, suggesting potential for metabolic disease treatment .
- Neurotransmitter Interaction : Research into piperidine derivatives has demonstrated that modifications can lead to varying affinities for dopamine receptors, indicating that N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine could be explored for neuropharmacological applications .
- Antimicrobial Activity : A review highlighted that piperidine derivatives exhibit varying antibacterial activities depending on their substituents. This suggests that N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine could be evaluated for its antimicrobial properties as well .
Q & A
Q. What are the recommended synthetic routes for N-(4-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves coupling 4-fluoro-2-methylbenzyl chloride with piperidin-4-amine under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60°C), followed by dihydrochloride salt formation using HCl gas in ethanol .
- Key Considerations :
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
- Monitor reaction progress by TLC (Rf ~0.3 in CHCl₃/MeOH 8:2).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Fluoro-2-methylbenzyl chloride, Piperidin-4-amine, DMF, K₂CO₃, 60°C, 12h | 65–75% | ≥90% |
| 2 | HCl (g), EtOH, RT, 2h | 85–90% | ≥95% |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Methods :
- HPLC : Use a C18 column with mobile phase (0.1% TFA in H₂O:MeOH 50:50); retention time ~8.2 min .
- NMR : Key signals:
- ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, aromatic H), 4.25 (s, CH₂ benzyl), 3.10–2.90 (m, piperidine H).
- ¹³C NMR: δ 162.1 (C-F), 135.2 (quaternary C), 55.8 (piperidine C).
- Mass Spec (ESI+) : m/z 265.2 [M+H]⁺ (free base), 297.1 [M+Cl]⁻ (salt form).
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers at 2–8°C; avoid moisture and light .
- Emergency Measures :
- Skin contact: Wash with soap/water; seek medical attention if irritation persists.
- Inhalation: Move to fresh air; monitor for respiratory distress.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Strategies :
- Temperature Control : Lowering reaction temperature to 40°C reduces dimerization of the benzyl chloride intermediate .
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination; Pd/C yields higher selectivity (≥85%) .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation of piperidine).
Q. How can contradictions in biological activity data be resolved?
- Case Example : If conflicting reports exist on receptor binding (e.g., σ1 vs. σ2), perform:
- Competitive Binding Assays : Use [³H]-DTG as a radioligand; IC₅₀ values <100 nM confirm σ1 affinity .
- Functional Assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with σ1 receptors.
- Data Table :
| Assay Type | Target | Result (IC₅₀) | Reference Compound |
|---|---|---|---|
| Radioligand | σ1 | 78 nM | Haloperidol (IC₅₀ = 12 nM) |
| Functional | σ1 | EC₅₀ = 150 nM | Pentazocine (EC₅₀ = 80 nM) |
Q. What strategies are effective for improving aqueous solubility without compromising activity?
- Approaches :
- Salt Formation : Compare hydrochloride, citrate, and mesylate salts; citrate improves solubility (25 mg/mL vs. 10 mg/mL for HCl) .
- Prodrug Design : Introduce a phosphate ester at the piperidine nitrogen; hydrolyzes in vivo to release active compound .
- Data Table :
| Derivative | Solubility (mg/mL) | LogP | Bioavailability (%) |
|---|---|---|---|
| Dihydrochloride | 10 | 2.1 | 45 |
| Citrate | 25 | 1.8 | 50 |
| Phosphate Prodrug | 50 | 0.9 | 65 |
Methodological Notes
- Contradictions in Safety Data : Some SDS reports classify similar piperidine derivatives as "not hazardous" (), while others recommend stringent precautions (). Always validate with in-house toxicity assays.
- Synthetic Challenges : Coupling reactions may yield regioisomers if the benzyl chloride substituent is meta; use ortho-substituted analogs for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
